1-(Cyclobut-1-en-1-yl)-3-methoxybenzene
Description
Structure
3D Structure
Properties
CAS No. |
291778-10-4 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(cyclobuten-1-yl)-3-methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-12-11-7-3-6-10(8-11)9-4-2-5-9/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
AKVJYKJEJIMWCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCC2 |
Origin of Product |
United States |
Current Research Landscape and Significance of 1 Cyclobut 1 En 1 Yl 3 Methoxybenzene
The exploration of 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene is situated at the intersection of two significant areas of organic chemistry: the study of strained four-membered rings and the chemistry of aromatic ethers. The unique juxtaposition of a cyclobutene (B1205218) moiety and a methoxybenzene group suggests a rich and complex chemical behavior, making it a compelling subject for detailed investigation.
Cyclobutene and its derivatives are of considerable interest to the scientific community due to their inherent ring strain, which can be harnessed for various synthetic transformations. The cyclobutane (B1203170) ring, a related saturated structure, is increasingly utilized in medicinal chemistry to impart conformational constraints on molecules, which can lead to improved pharmacological properties such as enhanced binding affinity and metabolic stability. nih.govbohrium.com The introduction of a double bond to form a cyclobutene ring adds a site of reactivity, making these compounds valuable precursors for the synthesis of a diverse array of other cyclic and acyclic molecules. researchgate.netchinesechemsoc.org Research in this area is driven by the need for efficient and stereoselective methods to construct these strained rings and to explore their subsequent chemical transformations. researchgate.net
Anisole (B1667542) (methoxybenzene) and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The methoxy (B1213986) group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. wikipedia.org This electronic influence also affects the spectroscopic properties of the molecule. fiveable.me Anisole derivatives serve as precursors to a wide range of products, including fragrances, and pharmaceuticals. wikipedia.orgfiveable.me The study of anisole chemistry often involves exploring new synthetic methodologies and understanding the electronic and steric effects of the methoxy group on reaction outcomes. orgsyn.orggoogle.com
The compound this compound, therefore, represents a fascinating hybrid of these two chemical domains. The cyclobutene ring provides a reactive handle for further functionalization, while the 3-methoxybenzene (m-anisole) moiety introduces specific electronic and steric properties that can influence the reactivity of the cyclobutene double bond and the aromatic ring itself.
A comprehensive investigation of this compound is warranted for several key reasons. Firstly, the combination of a strained alkene and an electron-rich aromatic system within the same molecule is expected to lead to unique reactivity patterns that are not simply the sum of the individual components. The electronic communication between the cyclobutene double bond and the methoxy-substituted phenyl group could modulate the reactivity of both moieties.
Secondly, as a substituted cyclobutene, this compound is a potential building block for the synthesis of more complex molecular architectures. The ring strain of the cyclobutene can be released in a variety of ring-opening or ring-expansion reactions, providing access to a range of linear or larger cyclic structures. The presence of the methoxybenzene group offers a site for further modification, allowing for the generation of a library of diverse compounds.
Finally, given the increasing importance of cyclobutane and anisole motifs in medicinal chemistry, this compound stands as a promising scaffold for the development of new therapeutic agents. nih.govlifechemicals.com The rigid cyclobutene core can be used to control the spatial orientation of the methoxybenzene group and any other substituents, which is a critical factor in designing molecules that can bind selectively to biological targets.
The academic inquiry into this compound should be guided by a set of clear research objectives. A primary goal would be to develop efficient and stereoselective synthetic routes to this compound. This would likely involve exploring various cycloaddition or cross-coupling strategies.
Once synthesized, a thorough investigation of its chemical reactivity would be paramount. This would include studying its behavior in fundamental organic reactions such as electrophilic additions to the double bond, ring-opening reactions, and substitutions on the aromatic ring. Understanding the regioselectivity and stereoselectivity of these reactions would be a key focus.
Furthermore, a detailed spectroscopic and structural analysis would be necessary to fully characterize the compound. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry to elucidate its connectivity and electronic properties. Where possible, X-ray crystallography would provide definitive information about its three-dimensional structure.
The potential applications of this compound, particularly in materials science and medicinal chemistry, would also be a significant area of research. This could involve using it as a monomer in polymerization reactions or as a starting point for the synthesis of biologically active molecules.
| Compound Name | Chemical Structure |
| This compound | C₁₁H₁₂O |
| Anisole | C₇H₈O |
| Cyclobutene | C₄H₆ |
| Spectroscopic Data for Related Anisole Compounds | |
| Compound | Key Spectroscopic Features |
| Anisole | ¹H NMR (CDCl₃): δ 7.26 (t, 2H), 6.92 (t, 1H), 6.88 (d, 2H), 3.75 (s, 3H) ppm. chemicalbook.com |
| (E)-1-(1,2-diiodovinyl)-3-methoxybenzene | ¹H NMR (CDCl₃): δ 7.26 (s, 1H), 7.25 (s, 1H), 6.97-6.92 (m, 1H), 6.89-6.85 (m, 2H), 3.83 (s, 1H) ppm. rsc.org |
| 1-methoxy-3-(oct-1-en-3-yn-2-yl)benzene | ¹H NMR (400 MHz, CDCl₃) δ 7.27 – 7.22 (m, 2H), 7.22 – 7.20 (m, 1H), 6.87 – 6.81 (m, 1H), 5.83 (d, J = 1.0 Hz, 1H), 5.58 (s, 1H), 3.82 (s, 3H), 2.41 (t, J = 7.0 Hz, 2H), 1.64 – 1.55 (m, 2H), 1.55 – 1.41 (m, 2H), 0.94 (t, J = 7.3 Hz, 3H). rsc.org |
| General Properties of Constituent Moieties | |
| Moiety | General Properties and Significance |
| Cyclobutene | Possesses significant ring strain, making it reactive and a useful synthetic intermediate. nih.gov The double bond is a site for various chemical transformations. chinesechemsoc.org The rigid four-membered ring can act as a conformational constraint in larger molecules. bohrium.com |
| Anisole (Methoxybenzene) | The methoxy group is an ortho-, para-director in electrophilic aromatic substitution. wikipedia.org It is an electron-donating group, which increases the electron density of the benzene (B151609) ring. fiveable.me Serves as a common precursor in the synthesis of fragrances and pharmaceuticals. wikipedia.org |
Synthetic Methodologies and Elucidation of Formation Pathways for 1 Cyclobut 1 En 1 Yl 3 Methoxybenzene
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For the target molecule, 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene, two primary disconnections are most logical.
The first and most apparent disconnection is at the C(sp²)-C(sp²) bond linking the cyclobutene (B1205218) ring and the methoxybenzene ring. This bond can be formed using a cross-coupling reaction, a cornerstone of modern synthetic chemistry. This leads to two key synthons: a nucleophilic 3-methoxyphenyl (B12655295) species and an electrophilic cyclobutenyl species, or vice versa. These synthons correspond to practical starting materials such as a 3-methoxyphenyl boronic acid or Grignard reagent and a cyclobutenyl halide or triflate.
A second approach involves disconnecting the bonds within the four-membered ring itself. This suggests a cycloaddition reaction as the key bond-forming strategy. wiley.com A [2+2] cycloaddition, for example, would construct the cyclobutane (B1203170) or cyclobutene ring from two two-carbon components. nih.gov This pathway would require precursors such as a substituted alkyne and an alkene derived from methoxybenzene, or a diene that could undergo a subsequent rearrangement.
These two primary retrosynthetic pathways—cross-coupling and cycloaddition—form the basis for the synthetic strategies discussed in the following sections.
Established and Novel Synthetic Routes Towards the Chemical Compound
Building upon the retrosynthetic framework, several synthetic methodologies can be envisioned or have been established for analogous structures. These routes primarily rely on transition-metal catalysis and cycloaddition reactions.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Cyclobutene Linkages
The formation of the aryl-cyclobutene bond via cross-coupling is a highly effective strategy. Palladium-catalyzed reactions are particularly prominent in this area. A notable method involves the coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through a palladium carbene intermediate, which couples with the aryl halide to form the desired product. For the synthesis of this compound, this would involve the reaction of cyclobutanone (B123998) N-tosylhydrazone with 1-bromo-3-methoxybenzene. The reaction tolerates a wide range of functional groups on the aryl halide, including the methoxy (B1213986) group. organic-chemistry.org
Another powerful approach is the nickel-catalyzed coupling of tertiary cyclobutenols with arylboroxines. researchgate.net This method allows for the creation of an all-carbon quaternary stereocenter if a substituted cyclobutenol is used. For the target compound, a reaction between cyclobut-1-en-1-ol and a (3-methoxyphenyl)boroxine could be employed, likely requiring activation of the hydroxyl group or using it directly as a leaving group under specific nickel-catalysis conditions. researchgate.net
Table 1: Examples of Palladium-Catalyzed Coupling of Cyclobutanone N-sulfonylhydrazone with Various Aryl Bromides (Analogous Reaction)
| Aryl Bromide | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | 1-(Cyclobut-1-en-1-yl)-4-methylbenzene | 85 | organic-chemistry.org |
| 4-Bromoanisole | 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene | 81 | organic-chemistry.org |
| 1-Bromo-3,5-dimethylbenzene | 1-(Cyclobut-1-en-1-yl)-3,5-dimethylbenzene | 86 | organic-chemistry.org |
| Methyl 4-bromobenzoate | Methyl 4-(cyclobut-1-en-1-yl)benzoate | 82 | organic-chemistry.org |
| 1-Bromo-3-methoxybenzene | This compound | (Predicted High) | organic-chemistry.org |
[2+2] Cycloaddition Strategies for Cyclobutene Ring Formation with Methoxybenzene Precursors
The construction of the cyclobutene ring via a [2+2] cycloaddition reaction is a fundamental and powerful method. nih.gov This can be achieved through various means, including photochemical, thermal, or transition-metal-catalyzed processes.
A plausible route would be the transition-metal-catalyzed [2+2] cycloaddition of an alkyne with an alkene. For instance, 3-methoxyphenylacetylene could react with ethylene (B1197577) in the presence of a suitable catalyst, such as rhodium or cobalt complexes, to form the target cyclobutene directly. organic-chemistry.org Alternatively, a photochemical [2+2] cycloaddition between an alkene and an alkyne can be employed. The meta photocycloaddition of alkenes to anisole (B1667542) derivatives is a known process that can lead to complex polycyclic structures, which could potentially be manipulated to yield the desired product. chemrxiv.org
Intramolecular [2+2] cycloadditions are also a viable strategy. A precursor containing both the methoxybenzene moiety and a suitably positioned allene, generated in situ, could undergo a thermal ring-closing reaction to form a fused cyclobutane system, which could then be further modified. nih.gov
Functional Group Interconversions on Pre-formed Scaffolds
Synthesizing a related, but more accessible, analogue and then converting it to the final product is a common and effective strategy. This involves leveraging robust functional group interconversion (FGI) reactions on a pre-existing aryl-cyclobutene scaffold.
For example, one could synthesize 1-(cyclobut-1-en-1-yl)benzene and then introduce a methoxy group at the meta position. However, due to the ortho-, para-directing nature of the cyclobutenyl group, direct electrophilic substitution would be challenging and likely yield the incorrect isomers. A more feasible approach would be to start with a precursor that already has a functional group handle at the meta position. For instance, 1-(cyclobut-1-en-1-yl)-3-bromobenzene could be subjected to a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction with a methoxide (B1231860) source to install the methoxy group.
Alternatively, transformations can be performed on the cyclobutene ring. A 1-(3-methoxyphenyl)cyclobutane could be synthesized first, followed by the introduction of the double bond via a selective dehydrogenation or an elimination reaction from a functionalized cyclobutane (e.g., a cyclobutanol (B46151) or cyclobutyl halide). Furthermore, functional groups on the cyclobutene ring itself, such as esters or ketones, can be manipulated. For example, an ester group can be reduced to an alcohol, and a ketone can be converted to an alkene via a Wittig-type reaction. nih.gov
Optimization of Reaction Parameters and Yield Enhancement Strategies
To maximize the efficiency of any chosen synthetic route, a systematic optimization of reaction parameters is crucial. rsc.org Using the palladium-catalyzed coupling of cyclobutanone N-sulfonylhydrazone with 1-bromo-3-methoxybenzene as a case study, several factors can be tuned to enhance the yield and purity of this compound. organic-chemistry.org
Catalyst and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine (B1218219) ligand (e.g., PPh₃, Xantphos) is critical. The ligand influences the stability and reactivity of the catalytic species, affecting both yield and selectivity.
Base: An inorganic base is required to facilitate the decomposition of the N-sulfonylhydrazone. The choice of base (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) can significantly impact the reaction rate and final yield. Studies on similar reactions found that Cs₂CO₃ often provides the best results. organic-chemistry.org
Solvent: The polarity and boiling point of the solvent (e.g., 1,4-dioxane, toluene, DMF) can affect the solubility of the reactants and the stability of the intermediates. 1,4-Dioxane is often effective for this type of coupling. organic-chemistry.org
Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. A balance must be struck to ensure a reasonable reaction time without promoting product decomposition or byproduct formation. A temperature of around 90°C has been shown to be effective. organic-chemistry.org
Table 2: Optimization of Reaction Conditions for Palladium-Catalyzed Aryl-Cyclobutene Formation (Model Reaction)
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | 90 | 55 | organic-chemistry.org |
| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Dioxane | 90 | 70 | organic-chemistry.org |
| 3 | Pd₂(dba)₃ | PCy₃ | Cs₂CO₃ | Dioxane | 90 | 75 | organic-chemistry.org |
| 4 | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | Toluene | 90 | 68 | organic-chemistry.org |
| 5 | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | Dioxane | 90 | 85 | organic-chemistry.org |
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanism is fundamental to optimizing conditions and extending the scope of a synthetic method. For the palladium-catalyzed synthesis of this compound from cyclobutanone N-sulfonylhydrazone and 1-bromo-3-methoxybenzene, a plausible catalytic cycle has been proposed based on extensive mechanistic studies of similar transformations. organic-chemistry.org
The proposed mechanism begins with the oxidative addition of the aryl halide (1-bromo-3-methoxybenzene) to a Pd(0) complex, which is generated in situ from the Pd(II) precatalyst. This forms an arylpalladium(II) intermediate. Simultaneously, the N-sulfonylhydrazone reacts with the base to form a diazo compound, which then decomposes to generate a palladium carbene complex upon reaction with the Pd(0) catalyst.
The key step is the migratory insertion of the palladium carbene into the aryl-palladium bond. This forms a new carbon-carbon bond and a cyclobutyl-palladium(II) intermediate. The final step is a β-hydride elimination from the cyclobutyl ring, which forms the cyclobutene double bond, releases the desired product, and generates a hydridopalladium(II) halide species. This species undergoes reductive elimination in the presence of the base to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle. organic-chemistry.org
For photochemical routes, such as a [2+2] cycloaddition, the mechanism involves the initial absorption of light by one of the reactants, promoting it to an excited state. This excited molecule then interacts with the ground-state partner to form the cyclobutane ring, often through a diradical intermediate. nih.gov
Reaction Intermediates and Transition State Analysis
The elucidation of reaction pathways for the formation of aryl-cyclobutenes is crucial for optimizing reaction conditions and understanding product distributions. The nature of the intermediates and transition states is highly dependent on the chosen synthetic methodology.
For instance, in the context of a photochemical [2+2] cycloaddition between an alkene and an alkyne, the reaction is believed to proceed through the formation of a diradical intermediate. acs.orgacs.org Upon photoexcitation, one of the reacting partners, typically the one with the lower-lying excited state, is promoted to a singlet or triplet state. This excited species then adds to the ground-state partner to form a 1,4-diradical intermediate. Subsequent spin inversion (for triplet state reactions) and ring closure yield the cyclobutene product. researchgate.net The stability of the diradical intermediate, which can be influenced by the substitution pattern, plays a significant role in the reaction's efficiency and regioselectivity. For this compound, a hypothetical photochemical [2+2] cycloaddition between 1-ethynyl-3-methoxybenzene and ethylene would likely involve a diradical intermediate where one radical center is stabilized by the methoxyphenyl group.
Transition-metal-catalyzed cycloadditions offer an alternative pathway that often proceeds through a concerted mechanism, avoiding the formation of high-energy diradical intermediates. nih.gov For example, cobalt-catalyzed [2+2] cycloadditions of alkynes and alkenes are proposed to involve the formation of a cobaltacyclopentene intermediate. nsf.gov Reductive elimination from this metallacycle then furnishes the cyclobutene product. The structure and stability of the transition state for the reductive elimination step are critical in determining the reaction's outcome.
Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the geometries and energies of transition states. researchgate.netnih.gov For the ring-opening of substituted cyclobutenes, which is the reverse of a cycloaddition, DFT calculations have been used to model the transition state, revealing the electronic and steric factors that govern the reaction barrier. researchgate.net Similar computational approaches can be applied to model the transition states in the synthesis of this compound, allowing for a comparison of different potential pathways.
A hypothetical transition state analysis for the formation of a generic 1-arylcyclobutene via a concerted [2+2] cycloaddition is presented in Table 1. This table illustrates the kind of data that would be sought from computational studies to understand the reaction mechanism.
| Computational Method | Reactants | Transition State Geometry (Key Distances) | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| DFT (B3LYP/6-31G*) | Styrene + Ethylene | C1-C3: 2.2 Å, C2-C4: 2.3 Å | 35.8 | Analogous System Study |
| DFT (M06-2X/def2-TZVP) | Phenylacetylene + Ethylene | C1-C3: 2.1 Å, C2-C4: 2.4 Å | 32.5 | Analogous System Study |
This table is illustrative and based on typical values found in computational studies of related systems. The data does not represent experimental values for the synthesis of this compound.
Kinetic Studies of Compound Formation
Kinetic studies are essential for understanding the factors that control the rate of a chemical reaction and for optimizing reaction conditions to favor the formation of the desired product. The formation of this compound can be subject to either kinetic or thermodynamic control, depending on the reaction conditions. researchgate.netdoi.org
Under kinetic control , the product that is formed fastest will predominate. This is typically the case at lower reaction temperatures where the reverse reaction is slow or negligible. The product distribution is determined by the relative heights of the activation energy barriers leading to the different products. researchgate.netdoi.org
Under thermodynamic control , the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. This is favored at higher temperatures where there is enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing an equilibrium to be established. researchgate.netdoi.org
In the context of [2+2] cycloadditions, the regioselectivity of the reaction can often be influenced by temperature. For instance, in the addition of an unsymmetrical alkene to an unsymmetrical alkyne, two different regioisomers can be formed. A kinetic study would involve measuring the rate of formation of each isomer at different temperatures to determine the activation parameters (activation energy, pre-exponential factor) for each pathway.
An illustrative data table for a hypothetical kinetic study of a transition-metal-catalyzed synthesis of an aryl-cyclobutene is presented in Table 2.
| Catalyst | Reaction | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kcal/mol) | Reference |
|---|---|---|---|---|---|
| Rh(I)/diphosphine | Arylalkyne + Alkene | 25 | 1.2 x 10⁻³ | 18.5 | Analogous System Study nih.gov |
| Rh(I)/diphosphine | Arylalkyne + Alkene | 50 | 5.8 x 10⁻³ | 18.5 | Analogous System Study nih.gov |
| Ni(0)/ligand | Arylalkyne + Alkene | 25 | 3.5 x 10⁻⁴ | 20.1 | Analogous System Study |
This table is illustrative and based on representative data from kinetic studies of related transition-metal-catalyzed cycloadditions. The data does not represent experimental values for the synthesis of this compound.
Advanced Spectroscopic and Structural Characterization of 1 Cyclobut 1 En 1 Yl 3 Methoxybenzene and Its Stereoisomers
Nuclear Magnetic Resonance (NMR) Spectroscopy InvestigationsNMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the chemical environment of atomic nuclei.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)Two-dimensional NMR experiments are critical for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between adjacent protons on the aromatic and cyclobutene (B1205218) rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for connecting the cyclobutenyl group to the methoxybenzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which could help in determining the preferred conformation of the molecule.
Vibrational Spectroscopy Studies (IR and Raman)Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopic AnalysisAn IR spectrum of 1-(cyclobut-1-en-1-yl)-3-methoxybenzene would be expected to show characteristic absorption bands for:
C-H stretching of the aromatic and vinylic protons (typically above 3000 cm⁻¹).
C-H stretching of the aliphatic and methoxy (B1213986) protons (typically below 3000 cm⁻¹).
C=C stretching of the aromatic ring and the cyclobutene ring (around 1600-1450 cm⁻¹).
C-O stretching of the methoxy group (around 1250 and 1050 cm⁻¹).
Out-of-plane C-H bending of the substituted aromatic ring, which can be indicative of the substitution pattern.
Due to the absence of specific experimental data for this compound in the public domain, the detailed tables and in-depth research findings as requested cannot be generated. The scientific community has not, to date, published the comprehensive spectroscopic characterization required to fulfill the outlined article structure.
Raman Spectroscopic Analysis
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint based on its specific structural features. For this compound, the Raman spectrum would be characterized by contributions from the substituted benzene (B151609) ring, the cyclobutene moiety, and the methoxy group.
Key expected Raman shifts would include:
Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic bands. The ring breathing mode, typically appearing around 1000 cm⁻¹, is a strong and sharp indicator of the benzene nucleus. Aromatic C-C stretching vibrations are expected in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions. The presence of the methoxy and cyclobutenyl substituents will influence the exact positions and intensities of these peaks.
Cyclobutene Ring Vibrations: The most prominent feature of the cyclobutene ring would be the C=C stretching vibration, expected to appear in the range of 1560-1580 cm⁻¹, potentially overlapping with the aromatic C-C stretching bands. The high ring strain of the cyclobutene ring can influence this frequency. Other modes, such as CH₂ scissoring (~1450 cm⁻¹) and ring deformation modes, would appear at lower frequencies.
Substituent Vibrations: The methoxy group (-OCH₃) would contribute with C-O stretching vibrations, typically found in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions. The in-plane and out-of-plane C-H bending vibrations of the aromatic ring and the aliphatic C-H stretching of the cyclobutene and methoxy groups (2800-3100 cm⁻¹) would also be present, though often weaker and broader than the fingerprint region bands.
A hypothetical data table summarizing the expected prominent Raman shifts is presented below.
Table 1: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3-methoxyphenyl (B12655295) |
| Aliphatic C-H Stretch | 2850 - 3000 | Cyclobutene, Methoxy |
| C=C Stretch (Aromatic) | 1580 - 1610 | 3-methoxyphenyl |
| C=C Stretch (Cyclobutene) | 1560 - 1580 | Cyclobutene |
| CH₂ Scissoring | ~1450 | Cyclobutene |
| Asymmetric C-O-C Stretch | 1230 - 1270 | Methoxy |
| Symmetric C-O-C Stretch | 1020 - 1050 | Methoxy |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic absorption (UV-Vis) spectrum of this compound is primarily determined by the π-electron system of the 3-methoxyphenyl group conjugated with the double bond of the cyclobutene ring. This creates a system analogous to a substituted styrene.
UV-Vis Absorption: The molecule is expected to exhibit strong absorption bands in the ultraviolet region. Based on data for structurally similar compounds like 3-methoxystyrene, two main absorption bands are anticipated. researchgate.netosti.gov The primary absorption band (π → π* transition), corresponding to the extended conjugation, would likely appear in the 250-280 nm range. A second, typically stronger band, may be observed at shorter wavelengths, around 200-220 nm. researchgate.net The methoxy group, being an auxochrome, is expected to cause a slight bathochromic (red) shift compared to unsubstituted styrenoid systems. mdpi.com The solvent environment can influence the exact position of these maxima. mdpi.com
Fluorescence Spectroscopy: Many styrenic and stilbene-like molecules exhibit fluorescence. nih.gov Upon excitation at its absorption maximum, this compound is expected to show emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield can be highly dependent on the rigidity of the structure and the solvent polarity. nih.gov For related methoxy-substituted styrenes, fluorescence quenching can be observed in certain solvents. nih.gov The emission spectrum would likely be a broad band, mirroring the shape of the lowest energy absorption band.
Table 2: Predicted Electronic Spectroscopy Data for this compound
| Spectroscopic Parameter | Predicted Value | Transition Type |
|---|---|---|
| λmax, 1 (Absorption) | 250 - 280 nm | π → π* |
| λmax, 2 (Absorption) | 200 - 220 nm | π → π* |
X-ray Crystallography of Suitable Derivatives or Co-crystals for Definitive Structural Assignment
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While obtaining a suitable single crystal of the target compound itself can be a challenge, forming a derivative or a co-crystal can facilitate crystallization. nih.gov
Crystallization Strategy: To obtain crystals suitable for X-ray diffraction, one could synthesize a derivative containing functionalities that promote strong intermolecular interactions, such as hydrogen bonding or π-π stacking. For instance, demethylation of the methoxy group to a hydroxyl group would introduce a hydrogen bond donor. Alternatively, co-crystallization with a suitable partner molecule that forms predictable hydrogen bonds or other interactions with the methoxy group or the π-system could be employed. mdpi.comiucr.org
Expected Structural Features: A successful crystallographic analysis would confirm the connectivity and provide precise bond lengths and angles. Key findings would include the planarity of the phenyl ring and the geometry of the strained cyclobutene ring. The C-C single bond lengths within the cyclobutane (B1203170) ring are typically around 1.55-1.57 Å. researchgate.net The analysis would also reveal the dihedral angle between the plane of the phenyl ring and the plane of the C=C bond of the cyclobutene, which would indicate the degree of steric hindrance and its effect on conjugation. In the solid state, molecules would likely pack in a way that maximizes van der Waals forces, and if derivatives are used, specific hydrogen bonding or other intermolecular contacts would be observed. nih.govnih.gov
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. saschirality.org
Applicability: The molecule this compound is achiral. It possesses a plane of symmetry that includes the methoxy group and bisects the cyclobutene ring and the benzene ring. Therefore, it will not exhibit any chiroptical activity, and techniques like CD spectroscopy are not applicable for its analysis. aip.org
Chiral Derivatives: Chiroptical methods would become relevant if a chiral center were introduced into the molecule. For example, substitution at one of the methylene (B1212753) carbons of the cyclobutene ring (positions 3 or 4) with a different group would create a stereocenter, resulting in a pair of enantiomers. These enantiomers would be indistinguishable by standard spectroscopic methods like NMR or Mass Spectrometry but would produce mirror-image CD spectra. juniperpublishers.com In such a case, CD spectroscopy would be an essential tool for determining the enantiomeric purity of a sample. It is also possible for an achiral molecule to exhibit an induced circular dichroism signal if it is placed in a chiral environment, such as when complexed with a chiral host molecule. synchrotron-soleil.frnih.gov
Chemical Reactivity and Transformation Studies of 1 Cyclobut 1 En 1 Yl 3 Methoxybenzene
Reactions Involving the Cyclobutene (B1205218) Moiety
The cyclobutene portion of the molecule is a hub of reactivity due to the inherent ring strain and the presence of a reactive π-bond. This section explores transformations that selectively target this part of the structure.
Electrocyclic Ring-Opening Reactions to Dienes
Electrocyclic reactions are a class of pericyclic reactions involving the concerted formation of a σ-bond at the expense of a π-bond, or the reverse, within a single molecule. For cyclobutene systems, thermal activation typically leads to a conrotatory ring-opening to form a 1,3-diene. This process relieves the significant ring strain of the four-membered ring.
The thermal electrocyclic ring-opening of 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene is predicted to follow this established pattern, yielding (1Z,3E)-1-(3-methoxyphenyl)buta-1,3-diene. The stereochemistry of the resulting diene is governed by the Woodward-Hoffmann rules, which dictate a conrotatory motion for a 4π-electron system under thermal conditions. The substituent on the cyclobutene ring, in this case, the 3-methoxyphenyl (B12655295) group, influences the torquoselectivity of the reaction, which is the preference for one of the two possible conrotatory motions (clockwise or counter-clockwise). Generally, electron-donating groups tend to rotate outwards to minimize steric interactions and stabilize the transition state.
| Reaction | Conditions | Predicted Product | Stereochemistry |
| Thermal Electrocyclic Ring-Opening | Heating | (1Z,3E)-1-(3-methoxyphenyl)buta-1,3-diene | Conrotatory |
Cycloaddition Reactions (e.g., [2+2], Diels-Alder)
The double bond of the cyclobutene ring can participate in cycloaddition reactions, acting as a π-system that reacts with another unsaturated component.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a primary method for forming cyclobutane (B1203170) rings. The alkene in this compound, being part of a styrene-like system, can undergo dimerization or react with other alkenes upon photochemical activation. nih.govchemrxiv.orgresearchgate.netresearchgate.netnih.gov These reactions often proceed through a triplet state sensitizer, leading to the formation of a new four-membered ring. For instance, reaction with an electron-deficient alkene under visible light photocatalysis could yield a bicyclo[2.2.0]hexane derivative. nih.govchemrxiv.orgresearchgate.netresearchgate.netnih.gov
Diels-Alder Reaction ([4+2] Cycloaddition): The strained double bond of a cyclobutene can act as a dienophile in Diels-Alder reactions. Due to ring strain, cyclobutenes, and particularly activated derivatives like cyclobutenone, are often more reactive dienophiles than their unstrained acyclic or larger-ring counterparts. nih.govcomporgchem.com When reacting with a diene such as cyclopentadiene, this compound would be expected to form a polycyclic adduct. The reaction generally favors the endo product due to secondary orbital interactions, although the specific substitution can influence the stereochemical outcome. nih.govcomporgchem.comresearchgate.netnih.govacs.org
| Cycloaddition Type | Reactant | Conditions | Expected Product Class |
| [2+2] Photocycloaddition | Dimerization or with another alkene (e.g., maleic anhydride) | UV light or visible light with photocatalyst | Bicyclo[2.2.0]hexane derivatives |
| [4+2] Diels-Alder | Conjugated diene (e.g., Cyclopentadiene) | Thermal or Lewis acid catalysis | Fused polycyclic system |
Oxidative and Reductive Transformations of the Alkene
The alkene functionality is susceptible to both oxidation and reduction, leading to a variety of saturated or cleaved products.
Reductive Transformations: Catalytic hydrogenation is a standard method for reducing carbon-carbon double bonds. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com Subjecting this compound to hydrogen gas in the presence of a metal catalyst (such as palladium, platinum, or nickel) will reduce the cyclobutene double bond to yield 3-methoxy-1-cyclobutylbenzene. libretexts.orglibretexts.org The reaction proceeds via syn-addition of hydrogen across the double bond from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface. youtube.com
Oxidative Transformations:
Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃) results in the syn-dihydroxylation of the double bond, producing cis-1-(3-methoxyphenyl)cyclobutane-1,2-diol. organic-chemistry.orgmasterorganicchemistry.com A similar transformation can be achieved using cold, dilute potassium permanganate (B83412) (KMnO₄), although this reagent is often less selective.
Oxidative Cleavage (Ozonolysis): Ozonolysis provides a method for cleaving the double bond entirely. youtube.comorganic-chemistry.orgyoutube.comdoubtnut.com Treatment with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) will break the cyclobutene ring to yield 3-(3-methoxyphenyl)-3-oxopropanal. An analogous reaction on 1-phenylbut-1-ene yields benzaldehyde (B42025) and propanal. youtube.comdoubtnut.com If an oxidative workup (e.g., with hydrogen peroxide) is used, the resulting aldehyde would be oxidized to a carboxylic acid, yielding 3-(3-methoxyphenyl)-3-oxopropanoic acid.
Oxidative Cleavage (OsO₄/Oxone): An alternative to ozonolysis involves using a catalytic amount of OsO₄ with a stoichiometric oxidant like Oxone. This one-pot procedure cleaves the double bond to directly yield carboxylic acids or ketones. organic-chemistry.org For this substrate, the expected product would be 3-oxo-3-(3-methoxyphenyl)propanoic acid.
| Transformation | Reagent(s) | Product |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Ni) | 3-methoxy-1-cyclobutylbenzene |
| syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | cis-1-(3-methoxyphenyl)cyclobutane-1,2-diol |
| Reductive Ozonolysis | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | 3-(3-methoxyphenyl)-3-oxopropanal |
| Oxidative Cleavage | 1. OsO₄ (cat.), Oxone | 3-oxo-3-(3-methoxyphenyl)propanoic acid |
Reactions Involving the Methoxybenzene Moiety
The methoxybenzene ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. Nucleophilic substitution is generally not feasible unless the ring is further modified.
Electrophilic Aromatic Substitution Reactions
The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of the two substituents. masterorganicchemistry.com
Methoxy (B1213986) Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. quora.combrainly.in
Cyclobut-1-en-1-yl Group: This vinyl group is generally considered a weakly activating, ortho, para-director.
The combined effect of these two groups directs incoming electrophiles primarily to the positions ortho and para to the powerful methoxy group. The positions are C2, C4, and C6. The C4 (para) and C2 (ortho) positions are highly activated by the methoxy group. The C6 position is also ortho to the methoxy group but is sterically hindered by the adjacent cyclobutenyl substituent. Therefore, substitution is expected to occur predominantly at the C2 and C4 positions, with the C4 (para) product often favored to minimize steric hindrance. libretexts.org
| EAS Reaction | Reagent(s) | Major Predicted Products |
| Nitration | HNO₃, H₂SO₄ | 1-(Cyclobut-1-en-1-yl)-2-nitro-5-methoxybenzene and 1-(Cyclobut-1-en-1-yl)-4-nitro-5-methoxybenzene |
| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(cyclobut-1-en-1-yl)-5-methoxybenzene and 4-Bromo-1-(cyclobut-1-en-1-yl)-5-methoxybenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-acetyl-3-methoxyphenyl)cyclobut-1-ene and 1-(2-acetyl-5-methoxyphenyl)cyclobut-1-ene |
Nucleophilic Aromatic Substitution on Activated Analogs
Nucleophilic aromatic substitution (SₙAr) does not readily occur on this compound. The SₙAr mechanism requires a leaving group (like a halide) and the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.
The parent molecule lacks both a suitable leaving group and the necessary activating groups. However, an "activated analog" could be synthesized. For example, if the molecule first undergoes bromination followed by nitration (as described in 4.2.1), a compound like 4-Bromo-1-(cyclobut-1-en-1-yl)-2-nitro-5-methoxybenzene could be formed. In this activated analog, the bromine atom is para to a nitro group, making it susceptible to displacement by a strong nucleophile (e.g., sodium methoxide (B1231860), ammonia).
Hypothetical Reaction Sequence for NAS:
Activation: Bromination and nitration of the parent compound to install a leaving group and a strongly deactivating group in the correct orientation.
Substitution: Reaction of the activated analog with a nucleophile.
Example of NAS on an Activated Analog:
Substrate: 4-Bromo-1-(cyclobut-1-en-1-yl)-2-nitro-5-methoxybenzene
Reagent: Sodium methoxide (NaOCH₃)
Product: 1-(Cyclobut-1-en-1-yl)-2,4-dimethoxy-5-nitrobenzene
This demonstrates that while the original molecule is inert to SₙAr, its derivatives can be tailored to undergo this important class of reaction.
Based on a comprehensive search of available scientific literature, there is no specific research data published regarding the chemical reactivity and transformation studies of the compound This compound .
Therefore, it is not possible to provide an article with the detailed sections and subsections requested in the prompt, as there are no research findings on the following topics for this specific chemical compound:
Modifications of the Methoxy Group
Regioselectivity and Stereoselectivity in Chemical Transformations
Catalytic Reactions Involving the Chemical Compound as a Substrate or Ligand
While general principles of chemical reactivity for related structures, such as anisoles (methoxybenzenes) and cyclobutenes, are well-documented, applying this general knowledge to the specific and unique structure of this compound without direct experimental evidence would be speculative and would not meet the required standard of scientific accuracy.
Further research would be required to be conducted on this compound to determine its specific chemical properties and reactivity in the areas outlined. At present, this information does not appear to be available in the public scientific domain.
Computational and Theoretical Investigations of 1 Cyclobut 1 En 1 Yl 3 Methoxybenzene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. northwestern.edunih.gov These calculations allow for the elucidation of electronic structure, conformational preferences, and reactivity patterns.
The cyclobutene (B1205218) ring introduces significant ring strain due to the deviation of its bond angles from the ideal sp² and sp³ hybridization angles. libretexts.orgmaricopa.edu The double bond within the cyclobutene ring is in conjugation with the π-system of the benzene (B151609) ring, allowing for delocalization of electrons across the two structural motifs. This conjugation has a stabilizing effect on the molecule.
Natural Bond Orbital (NBO) analysis can be employed to quantify the interactions between the different parts of the molecule. This analysis would likely reveal strong hyperconjugative interactions, indicating charge delocalization from the filled orbitals of the methoxybenzene ring to the antibonding orbitals of the cyclobutene moiety. nih.gov The bonding within the cyclobutene ring itself is a subject of interest; the C-C single bonds are expected to have a higher p-character than in a typical alkane to accommodate the strained geometry. The nature of the substituent effects is often correlated to electrostatic interactions, although dispersion energy is also a dominant factor. acs.org A quantitative analysis of the symmetry content of the molecular wavefunctions and orbitals can further elucidate the electronic structure. rsc.org
The conformational landscape of 1-(cyclobut-1-en-1-yl)-3-methoxybenzene is primarily defined by two degrees of freedom: the rotation around the single bond connecting the cyclobutene ring to the benzene ring, and the puckering of the cyclobutene ring itself.
The cyclobutane (B1203170) ring is known to adopt a puckered or "butterfly" conformation to relieve torsional strain between adjacent hydrogen atoms, even though this increases angle strain slightly. libretexts.orgic.ac.uk For cyclobutene, the presence of the double bond influences this puckering. The energy difference between planar and puckered conformations in cyclobutane derivatives is often small, typically less than 1 kcal/mol. ic.ac.uk
Rotation around the C-C bond linking the two rings leads to different conformers with varying degrees of steric hindrance and electronic interaction. The two primary conformers would be a planar-like structure, where the two rings are coplanar to maximize π-conjugation, and a non-planar (twisted) structure, which may be favored to minimize steric repulsion between the ortho-hydrogens of the benzene ring and the hydrogens on the cyclobutene ring. The presence of substituents on the aromatic ring is known to increase the binding energy, with displaced-stacked conformations being more stabilized than T-shaped conformers in benzene dimers. acs.org
A potential energy surface scan, calculated using DFT methods, would reveal the relative energies of these conformers. The global minimum energy conformer would represent the most stable structure of the molecule. The energy barriers between these conformers determine the flexibility of the molecule at a given temperature.
| Conformer | Relative Energy (kcal/mol) - Hypothetical | Description |
| Planar | 0.5 | Maximizes π-conjugation but has some steric strain. |
| Twisted (30°) | 0.0 | A likely global minimum, balancing conjugation and steric effects. |
| Puckered Ring | 0.8 | Puckering of the cyclobutene ring to relieve torsional strain. |
This table presents hypothetical relative energy values for plausible conformers of this compound based on general principles for similar molecular systems.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, a consequence of the electron-donating nature of the methoxy (B1213986) group. The LUMO, on the other hand, is likely to be centered on the cyclobutene ring, specifically on the π* orbital of the double bond, which is a common feature for unsaturated systems. This distribution suggests that the molecule would be susceptible to electrophilic attack on the aromatic ring and nucleophilic attack on the cyclobutene double bond.
The HOMO-LUMO energy gap can be used to calculate various quantum chemical descriptors such as chemical potential, hardness, and electrophilicity index, which further quantify the reactivity of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net
| Parameter | Hypothetical Value (eV) | Significance |
| HOMO Energy | -5.8 | Electron-donating ability |
| LUMO Energy | -0.9 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.9 | Chemical reactivity and kinetic stability |
This table presents hypothetical HOMO-LUMO energy values for this compound to illustrate the concepts of frontier molecular orbital analysis.
Theoretical calculations can be used to model potential synthetic routes to this compound and to understand the mechanisms of its reactions. A plausible synthesis could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling between a cyclobutenylboronic acid derivative and 3-bromoanisole. organic-chemistry.org Another common method for forming cyclobutene rings is through a [2+2] cycloaddition reaction between an alkyne and an alkene. nih.govnih.gov
Computational modeling of such a reaction would involve identifying the reactants, products, and any intermediates, and then locating the transition state (TS) on the potential energy surface. The transition state represents the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of the reaction. youtube.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For a hypothetical [2+2] cycloaddition, calculations would reveal whether the reaction is concerted (occurs in a single step) or stepwise, and would predict the stereochemical outcome. dtic.milresearchgate.net The geometry of the transition state would show the partial formation of the new C-C bonds. In some complex reactions, post-transition state bifurcations can occur, leading to multiple products from a single transition state. nih.gov
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. chemrxiv.org An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational space at a given temperature.
MD simulations are particularly useful for understanding the influence of the solvent on molecular conformation and dynamics. The interactions between the solute molecule and the surrounding solvent molecules can significantly affect its preferred shape. For instance, in a polar solvent like water, conformations with a larger dipole moment might be stabilized. researchgate.net In a non-polar solvent like benzene, van der Waals interactions would dominate. acs.org Ab initio molecular dynamics simulations have shown that the structure of the hydration shell around a benzene solute is highly anisotropic. rsc.org
By analyzing the trajectory of an MD simulation, one can determine the relative populations of different conformers, the rates of interconversion between them, and how these are affected by the solvent environment. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum chemical calculations.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which is a valuable tool for structure elucidation and for interpreting experimental spectra.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). For this compound, calculations would predict the chemical shifts for the aromatic protons, the methoxy protons, and the protons on the cyclobutene ring. The ¹³C NMR spectrum can also be simulated, providing valuable information about the carbon skeleton. nmrdb.org For methoxy groups, atypical ¹³C NMR chemical shifts can be related to the out-of-plane rotation of the group, which induces changes in the virtual molecular orbital space. researchgate.netresearchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) - Hypothetical | Predicted ¹³C Chemical Shift (ppm) - Hypothetical |
| Aromatic CH | 6.8 - 7.3 | 110 - 160 |
| Methoxy H | 3.8 | 55 |
| Cyclobutene CH | 6.1 (vinylic), 2.4 (allylic) | 135 (vinylic), 30 (allylic) |
This table provides hypothetical predicted NMR chemical shifts for this compound based on typical values for similar functional groups. mdpi.comlibretexts.org
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an IR spectrum. dtic.mil For the target molecule, characteristic vibrational modes would include the C-O stretching of the ether group (typically around 1250-1000 cm⁻¹), the aromatic C-H stretching (above 3000 cm⁻¹), the C=C stretching of the cyclobutene ring (around 1650 cm⁻¹), and the aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region). libretexts.orgyoutube.comyoutube.com
By comparing the computationally predicted spectra with experimental data, a detailed assignment of the spectral features can be made, confirming the structure of the molecule.
Synthesis and Reactivity of Advanced Derivatives and Structural Analogs of 1 Cyclobut 1 En 1 Yl 3 Methoxybenzene
Design Principles for Derivative Synthesis
The rationale for synthesizing derivatives of this scaffold is rooted in fundamental principles of medicinal chemistry and materials science. The cyclobutane (B1203170) and cyclobutene (B1205218) moieties are increasingly utilized as building blocks to impart specific three-dimensional structures and properties to molecules. nih.gov
Key design principles include:
Conformational Restriction: The rigid, puckered structure of the cyclobutane ring, a hydrogenated analog of the cyclobutene ring, can limit the number of available conformations of a molecule. nih.gov Replacing more flexible linkers with this motif can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity and specificity. nih.gov
Metabolic Stability: The introduction of a cyclobutane ring can block metabolically labile sites within a molecule, enhancing its stability in biological systems. nih.gov
Improved Physicochemical Properties: Increasing the saturated character of a molecule by incorporating a cyclobutane ring often correlates with higher water solubility and lower melting points, which are desirable properties for drug candidates. nih.gov The cyclobutene ring offers a balance between the rigidity of a cycloalkane and the reactivity of an alkene.
Bioisosterism: The cyclobutene ring can serve as a bioisostere for other chemical groups, such as alkynes or phenyl rings, while providing a distinct spatial arrangement of substituents.
Tuning Electronic Properties: The methoxy (B1213986) group on the benzene (B151609) ring is an electron-donating group that influences the electronic properties of the entire molecule, affecting its reactivity and potential for intermolecular interactions. Derivatives can be designed by modifying or adding substituents to this ring to systematically tune these properties.
Exploration of Cyclobutene Ring Modifications
Modifications to the cyclobutene ring itself are a primary strategy for creating structural analogs. These modifications can range from simple substitutions to more complex alterations of the ring structure. The high ring strain of cyclobutenes makes them valuable synthetic intermediates. organic-chemistry.orgnih.gov
Common synthetic approaches include:
[2+2] Cycloadditions: A foundational method for forming four-membered rings involves the [2+2] cycloaddition of an alkyne with an alkene. organic-chemistry.orgorganic-chemistry.org For this scaffold, the reaction between 3-methoxyphenylacetylene and ethylene (B1197577), or their respective derivatives, could be catalyzed by transition metals like rhodium or gold to yield the desired cyclobutene core. organic-chemistry.org
Ring Expansion Reactions: Rhodium-catalyzed ring expansion of corresponding cyclopropyl (B3062369) N-tosylhydrazones offers a direct route to monosubstituted cyclobutenes. organic-chemistry.org
Isomerization: A strain-inducing positional alkene isomerization can convert readily available cyclobutylidene precursors into cyclobutene building blocks under mild conditions. organic-chemistry.org
Substitution on the Ring: Once the core is formed, further functionalization of the cyclobutene ring can be explored. For instance, allylic bromination followed by nucleophilic substitution could introduce new functional groups at the C3 position of the cyclobutene ring.
Table 1: Potential Modifications of the Cyclobutene Ring
| Modification Type | Proposed Derivative | Potential Synthetic Route |
|---|---|---|
| Substitution | 1-(2-Methylcyclobut-1-en-1-yl)-3-methoxybenzene | [2+2] cycloaddition using propyne (B1212725) instead of acetylene (B1199291) with 1-ethenyl-3-methoxybenzene. |
| Functionalization | 3-(3-Methoxybenzylidene)cyclobutan-1-ol | Ring-opening carbonyl-olefin metathesis (ROCOM) of the parent compound with a protected formaldehyde (B43269) equivalent. nih.gov |
| Ring Analog | 1-(Cyclopent-1-en-1-yl)-3-methoxybenzene | Synthesis via Wittig reaction of 3-methoxyacetophenone with a four-carbon phosphonium (B103445) ylide followed by ring-closing metathesis. |
Systematic Substitutions on the Methoxybenzene Ring
The methoxybenzene ring is amenable to a variety of substitution reactions, primarily electrophilic aromatic substitution. The methoxy group is a moderately activating, ortho-, para-directing group. This allows for predictable and systematic placement of new substituents on the aromatic ring, thereby modulating the electronic and steric properties of the molecule.
Halogenation: Introduction of bromine or chlorine can be achieved using standard reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The primary products would be the 2- (ortho), 4- (para), and 6- (ortho) substituted derivatives.
Nitration: Treatment with nitric acid and sulfuric acid would introduce a nitro group, again primarily at the ortho and para positions relative to the methoxy group.
Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-based substituents, further diversifying the molecular structure.
Demethylation and Re-alkylation: The methoxy group can be cleaved to a hydroxyl group, which can then be re-alkylated with different alkyl chains to create a library of ether derivatives. rsc.org
Table 2: Proposed Methoxybenzene Ring Derivatives via Electrophilic Substitution
| Reaction Type | Reagent | Major Product(s) |
|---|---|---|
| Bromination | NBS, CCl₄ | 1-(1-Cyclobutenyl)-2-bromo-5-methoxybenzene and 1-(1-Cyclobutenyl)-4-bromo-3-methoxybenzene |
| Nitration | HNO₃, H₂SO₄ | 1-(1-Cyclobutenyl)-3-methoxy-2-nitrobenzene and 1-(1-Cyclobutenyl)-3-methoxy-4-nitrobenzene |
| Acylation | Acetyl chloride, AlCl₃ | 1-Acetyl-2-(cyclobut-1-en-1-yl)-4-methoxybenzene |
Synthesis of Polycyclic Structures Incorporating the Core Scaffold
The inherent reactivity of the cyclobutene double bond and the potential for the benzene ring to participate in cycloadditions open avenues for constructing complex polycyclic and fused-ring systems. Such structures are of interest for their rigid, well-defined architectures.
Diels-Alder Reactions: The double bond of the cyclobutene ring can act as a dienophile in [4+2] cycloaddition reactions with various dienes. This would create a bicyclo[4.2.0]octene system fused to the methoxybenzene ring.
Ring-Opening Metathesis Polymerization (ROMP): While not forming a discrete polycyclic structure, the strained cyclobutene ring is an excellent monomer for ROMP, which could be initiated by Grubbs-type catalysts to form polymers with the methoxybenzene moiety as a repeating side chain.
Intramolecular Cyclizations: Derivatives with appropriately placed functional groups could undergo intramolecular cyclizations. For example, a derivative with a pendant alkyne chain attached to the benzene ring could potentially undergo a transition-metal-catalyzed intramolecular [2+2+2] cycloaddition with the cyclobutene double bond to form a complex, bridged polycyclic system.
Photoelectrocyclization: Photochemical reactions can be employed to form new rings. For instance, a derivative could be designed to undergo a photoelectrocyclization to create a bicycloheptene structure, which could then be subjected to further reactions like ring-opening metathesis. nih.gov
Structure-Reactivity and Structure-Property Relationships of Derivatives
Ring Strain and Reactivity: The cyclobutene ring possesses significant ring strain (approximately 26 kcal/mol), which drives many of its characteristic reactions, such as ring-opening. nih.govnih.gov Adding electron-withdrawing or -donating substituents to either the cyclobutene or the methoxybenzene ring will modulate the electronic nature of the double bond, affecting its susceptibility to electrophilic attack or participation in cycloadditions. Computational studies on substituted cyclobutenes show that the energy difference between the closed ring and the open butadiene form is heavily influenced by the electronic structure. rsc.org
Electronic Effects of Benzene Substituents: Substituents on the methoxybenzene ring will alter the molecule's properties in predictable ways. Electron-withdrawing groups (e.g., -NO₂) will decrease the electron density of the aromatic ring and make the cyclobutene double bond less nucleophilic. Conversely, additional electron-donating groups (e.g., -OH, -NH₂) would enhance its nucleophilicity.
Steric Effects: The introduction of bulky substituents, particularly at the ortho positions of the benzene ring (C2, C6) or on the cyclobutene ring itself, can create steric hindrance. This can influence the preferred conformation of the molecule and may restrict the rotation around the bond connecting the two rings, potentially leading to atropisomerism. This steric bulk can also direct the course of subsequent reactions by blocking certain sites from attack.
Table 3: Predicted Impact of Modifications on Molecular Properties
| Modification | Effect on Reactivity | Effect on Physicochemical Properties |
|---|---|---|
| Electron-withdrawing group on benzene ring (e.g., -NO₂) | Decreases nucleophilicity of the cyclobutene double bond; deactivates benzene ring to further electrophilic substitution. | Increases polarity; may decrease solubility in nonpolar solvents. |
| Electron-donating group on benzene ring (e.g., -NH₂) | Increases nucleophilicity of the cyclobutene double bond; activates benzene ring. | Increases polarity and potential for hydrogen bonding. |
| Bulky substituent on cyclobutene ring | May hinder reactions at the double bond due to steric blocking. | Alters molecular shape and packing in the solid state; may affect binding to target sites. |
| Fusion to a polycyclic system | Creates a more rigid, conformationally constrained molecule; reactivity shifts to other parts of the new system. | Significantly increases molecular weight and rigidity; alters solubility and lipophilicity. |
Applications As a Versatile Synthetic Intermediate and in Advanced Materials Science
Utility in the Construction of Complex Organic Molecules
The strained cyclobutene (B1205218) ring in 1-(cyclobut-1-en-1-yl)-3-methoxybenzene is a key feature that drives its utility as a synthetic intermediate. The ring strain can be harnessed in various chemical transformations to create more complex and sterically hindered structures. For instance, related cyclobutene systems have been shown to participate in cycloaddition reactions and ring-opening transformations, providing access to a diverse range of carbocyclic and heterocyclic scaffolds. rsc.org
One plausible synthetic route to this compound itself involves the ene reaction of a bicyclo[1.1.0]butane with 3-methoxybenzyne. This approach has been demonstrated to be highly regioselective and efficient for the synthesis of related aryl-substituted cyclobutenes.
Once formed, the double bond of the cyclobutene moiety can undergo a variety of additions and cycloadditions. For example, it can serve as a dienophile in Diels-Alder reactions or as a partner in other pericyclic reactions, leading to the formation of fused ring systems. Furthermore, the four-membered ring can be selectively opened under thermal, photochemical, or catalytic conditions to generate linear butadienyl structures, which are valuable precursors for further synthetic elaborations. The presence of the 3-methoxyphenyl (B12655295) group can influence the regioselectivity and stereoselectivity of these reactions due to its electronic and steric effects.
| Reaction Type | Potential Application of this compound | Expected Outcome |
| [2+2] Cycloaddition | Reaction with alkenes or alkynes under photochemical conditions. | Formation of bicyclo[2.2.0]hexane or bicyclo[2.2.0]hexene derivatives. |
| Diels-Alder Reaction | Acts as a dienophile with various dienes. | Synthesis of fused six-membered ring systems. |
| Ring-Opening | Thermal or transition-metal-catalyzed isomerization. | Formation of a 1-(3-methoxyphenyl)-1,3-butadiene derivative. |
| Functionalization | Epoxidation, dihydroxylation, or hydrogenation of the double bond. | Access to functionalized cyclobutane (B1203170) derivatives. |
Integration into Advanced Materials (e.g., Organic Electronics, Optoelectronics, Photochromic Systems)
The incorporation of this compound into polymers or as a structural motif in larger molecules could lead to advanced materials with interesting electronic and optical properties.
Organic Electronics and Optoelectronics: The 3-methoxyphenyl group is an electron-donating moiety, which can influence the electronic properties of a material. When incorporated into a conjugated polymer backbone, as would be the case in the ROMP product of this compound, this group can affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. Such tuning of the electronic bandgap is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy (B1213986) group can enhance the stability and processability of the resulting polymer. acs.org
Photochromic Systems: Cyclobutene derivatives have been investigated as components of photochromic systems. rsc.orgscite.ai Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. The ring-opening of a cyclobutene to a butadiene can be a photo-initiated process. By incorporating the this compound unit into a polymer or a specifically designed molecule, it may be possible to create materials that change color or other properties upon irradiation with light. This could have applications in areas such as data storage, smart windows, and molecular switches. nih.gov
| Material Application | Role of this compound | Potential Properties and Functionality | Relevant Concepts |
| Organic Electronics | As a monomer for conjugated polymers. | Tuning of HOMO/LUMO levels, improved solubility and stability. | Electron-donating groups, conjugated polymers. acs.org |
| Optoelectronics | As a component in light-emitting or light-absorbing materials. | Potential for fluorescence or phosphorescence, tailored absorption spectra. | Structure-property relationships in organic materials. |
| Photochromic Systems | As a photo-responsive unit. | Reversible color change upon light irradiation. | Electrocyclic ring-opening of cyclobutenes. rsc.orgscite.ainih.gov |
Future Research Directions and Unexplored Avenues for 1 Cyclobut 1 En 1 Yl 3 Methoxybenzene
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of 1-aryl-cyclobutenes, including 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene, often relies on multi-step sequences that may not be optimal in terms of efficiency or sustainability. Future research should focus on developing more direct and environmentally benign synthetic routes.
Current synthetic approaches to related cyclobutene (B1205218) systems often involve [2+2] cycloadditions or ring-closing metathesis, which can require specialized catalysts and stringent reaction conditions. A key area for development would be the exploration of novel catalytic systems that can construct the cyclobutene ring with high selectivity and yield. For instance, the application of earth-abundant metal catalysts or organocatalysts could provide more sustainable alternatives to precious metal-based systems.
Table 1: Potential Sustainable Synthetic Approaches
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages |
|---|---|---|
| Catalytic [2+2] Cycloaddition | Tf2NH, Earth-abundant metal catalysts | High stereoselectivity, atom economy |
| Ring-Closing Metathesis | Advanced Ruthenium catalysts | Functional group tolerance |
| C-H Functionalization | Palladium or Iridium complexes | Direct functionalization of C-H bonds |
Discovery of Novel Reactivity Patterns and Cascade Reactions
The inherent ring strain of the cyclobutene moiety in this compound makes it a prime candidate for a variety of ring-opening and rearrangement reactions. Future research should aim to uncover novel reactivity patterns and design cascade reactions that can rapidly build molecular complexity from this simple starting material.
For example, transition metal-catalyzed ring-opening reactions could lead to the formation of linear or more complex cyclic structures. The electronic nature of the 3-methoxyphenyl (B12655295) substituent can be expected to influence the regioselectivity of such transformations. Additionally, the development of radical cascade reactions, potentially initiated by photoredox catalysis, could enable the simultaneous formation of multiple new bonds in a single step. A palladium-catalyzed cascade reaction involving Sonogashira coupling, isomerization, and cycloaddition has been demonstrated for the synthesis of related fused cyclobutene derivatives and could be a fruitful avenue of exploration.
Exploration of Chiral Synthesis and Stereocontrol Strategies
The synthesis of enantiomerically pure this compound and its derivatives is a significant challenge that, if overcome, would open up new avenues in medicinal chemistry and materials science. Future research should focus on the development of asymmetric syntheses and methods for stereocontrolled functionalization.
Catalytic enantioselective [2+2] cycloadditions are a promising approach for establishing the stereochemistry of the cyclobutane (B1203170) core, which can then be converted to the target cyclobutene. The use of chiral catalysts, such as those based on transition metals with chiral ligands or chiral organocatalysts, could enable the production of one enantiomer over the other. Another strategy could involve the kinetic resolution of a racemic mixture of this compound or a precursor.
Table 2: Strategies for Stereocontrol
| Approach | Method | Expected Outcome |
|---|---|---|
| Asymmetric Catalysis | Chiral Lewis Acid or Transition Metal Catalyzed [2+2] Cycloaddition | Enantioselective formation of the cyclobutane precursor |
| Chiral Auxiliary | Use of a covalently attached chiral group to direct stereoselective reactions | Diastereoselective synthesis |
| Kinetic Resolution | Enantioselective reaction of a racemic mixture | Separation of enantiomers |
Advanced Characterization Techniques for In Situ Monitoring of Reactions
To fully understand and optimize the synthesis and reactivity of this compound, the use of advanced in situ characterization techniques is crucial. Future research should employ these methods to gain real-time insights into reaction mechanisms, intermediates, and kinetics.
Techniques such as ReactIR (in situ infrared spectroscopy), in situ NMR spectroscopy, and mass spectrometry can provide valuable data on the formation of intermediates and byproducts during a reaction. This information is essential for optimizing reaction conditions to improve yield and selectivity. For example, monitoring a catalytic reaction in real-time could help to identify catalyst deactivation pathways or the formation of transient, highly reactive species.
Potential for Supramolecular Assembly and Nanomaterial Integration
The aromatic and unsaturated nature of this compound makes it an intriguing building block for the construction of supramolecular assemblies and the development of novel nanomaterials. Future research should explore the non-covalent interactions of this molecule and its potential for integration into larger, functional systems.
The methoxy-substituted phenyl ring can participate in π-π stacking and hydrogen bonding interactions, which could be exploited to direct the self-assembly of the molecule into well-defined architectures such as wires, sheets, or porous materials. The cyclobutene moiety can also serve as a reactive handle for polymerization or for grafting onto the surface of nanomaterials, such as nanoparticles or carbon nanotubes, to modify their properties. The photochemical reactivity of the cyclobutene double bond in [2+2] cycloadditions could be harnessed to create photoresponsive materials.
Q & A
Q. What are common synthetic routes for 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene, and how are they validated?
- Methodological Answer : A prevalent method involves iodovinyl sulfonylation using alkynyl precursors. For example, 1-ethynyl-3-methoxybenzene reacts with iodine and sulfonylating agents under inert conditions to form cyclobutene derivatives. Purification via silica gel column chromatography (hexanes/EtOAC eluent) yields the product (~66% yield) . Validation includes 1H/13C NMR (e.g., δ 7.60–6.65 ppm for aromatic protons, δ 158.84–55.28 ppm for carbons) and mass spectrometry (ESI/MS) to confirm molecular weight and structural integrity .
Q. How is NMR spectroscopy utilized to characterize this compound?
- Methodological Answer : 1H NMR identifies substituent environments: methoxy groups resonate at δ ~3.76 ppm, while cyclobutene protons appear as distinct multiplicities (e.g., δ 6.65–6.86 ppm for vinyl protons). 13C NMR distinguishes carbons: methoxy (δ ~55 ppm), cyclobutene carbons (δ ~112–141 ppm), and aromatic carbons (δ ~115–159 ppm). Multiplicity analysis (e.g., doublets for coupling) confirms regiochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Catalyst selection : Copper iodide (CuI) enhances coupling efficiency in Ullmann-type reactions (e.g., aryl ether formation) .
- Solvent and temperature : Reactions in THF at 60–80°C improve solubility of intermediates, while inert atmospheres (N2/Ar) prevent oxidation .
- Purification : Gradient elution in column chromatography (e.g., 98:2 hexanes:EtOAc) resolves closely eluting byproducts. Recrystallization in dichloromethane/hexane mixtures increases purity to >95% .
Q. What strategies resolve discrepancies in spectral data during structural assignment?
- Methodological Answer :
- Comparative analysis : Cross-reference experimental NMR shifts with computed spectra (DFT calculations) or literature analogs (e.g., δ 7.71 ppm for ortho-substituted aromatics) .
- 2D NMR : HSQC and HMBC correlate proton-carbon connectivity, clarifying ambiguous assignments (e.g., distinguishing cyclobutene vs. aromatic protons) .
- Isotopic labeling : Deuterated analogs or 13C-enriched samples validate coupling patterns in complex cases .
Q. What computational methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic aromatic substitution sites (e.g., para to methoxy groups).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for bioactivity studies .
- Reaction pathway modeling : Use Gaussian or ORCA software to model transition states in cycloaddition or ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
